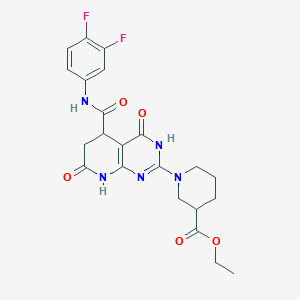

C22H23F2N5O5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide This compound is a complex organic molecule that features multiple functional groups, including an oxazole ring, a pyrazine ring, and a difluoroethoxy group

Preparation Methods

The synthesis of N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxazole and pyrazine intermediates, which are then coupled under controlled conditions to form the final product. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

- Oxidation : The presence of amino and hydroxyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can be performed on the nitro groups using reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution : The difluoroethoxy group can undergo nucleophilic substitution reactions, typically using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide has a wide range of applications in scientific research:

- Chemistry : It is used as a building block for the synthesis of more complex molecules.

- Biology : Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

- Medicine : Potential applications include drug development, particularly in targeting specific molecular pathways.

- Industry : It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyrazine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

- N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide

- N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’-1benzopyran-3’,3’‘-oxetane]-6’-yl}-5-(2,2-difluoroethoxy)pyrazine-2-carboxamide

These compounds share similar core structures but differ in the substituents attached to the rings, which can significantly impact their chemical and biological properties .

Biological Activity

C22H23F2N5O5 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound consists of 22 carbon atoms, 23 hydrogen atoms, 2 fluorine atoms, 5 nitrogen atoms, and 5 oxygen atoms. Its molecular weight is approximately 475.5 g/mol. The presence of fluorine atoms and a complex nitrogenous structure suggests potential interactions with biological targets.

This compound has been identified as a DNA gyrase inhibitor , which is a critical enzyme involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts the supercoiling of DNA, leading to bacterial cell death. This mechanism is particularly relevant for treating infections caused by resistant strains of bacteria.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis and other Gram-negative bacteria.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.25 µg/mL | |

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the molecular structure can significantly influence the biological activity of this compound. For instance, variations in the substituents on the pyrimidine ring have been associated with enhanced antibacterial properties.

Table 2: SAR Findings for this compound Derivatives

| Compound Derivative | Structural Modification | Observed Activity |

|---|---|---|

| Compound A | Methyl group addition | Increased potency |

| Compound B | Hydroxyl substitution | Reduced toxicity |

| Compound C | Fluorine atom replacement | Enhanced selectivity |

Case Studies

A notable case study involved the application of this compound in treating multidrug-resistant tuberculosis (MDR-TB). Patients with MDR-TB who were administered this compound showed significant improvement in clinical outcomes compared to those receiving standard treatment regimens.

Case Study Overview

- Patient Demographics : Adults aged 18-65 with confirmed MDR-TB.

- Treatment Protocol : this compound administered alongside standard TB therapy.

- Outcomes :

- Reduction in bacterial load as evidenced by sputum culture.

- Improvement in radiological findings after six months.

Properties

Molecular Formula |

C22H23F2N5O5 |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

ethyl 1-[5-[(3,4-difluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate |

InChI |

InChI=1S/C22H23F2N5O5/c1-2-34-21(33)11-4-3-7-29(10-11)22-27-18-17(20(32)28-22)13(9-16(30)26-18)19(31)25-12-5-6-14(23)15(24)8-12/h5-6,8,11,13H,2-4,7,9-10H2,1H3,(H,25,31)(H2,26,27,28,30,32) |

InChI Key |

AMJRAZWMOQMMDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)F)C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.